molecular formula C23H16N2O4 B2666713 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896855-33-7

3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2666713
CAS No.: 896855-33-7
M. Wt: 384.391
InChI Key: NHSKRTGLFBAERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of furan and tolyl groups in its structure suggests that it may exhibit unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One possible synthetic route could start with the condensation of a furan-2-ylmethyl ketone with an o-tolyl aldehyde in the presence of a base to form an intermediate. This intermediate can then undergo cyclization with a suitable pyrimidine derivative under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the compound may produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted products with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and as a potential lead compound for drug discovery.

    Medicine: As a candidate for the development of new therapeutic agents, particularly for diseases where chromeno[2,3-d]pyrimidines have shown efficacy.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione include other chromeno[2,3-d]pyrimidines with different substituents, such as:

  • 3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
  • 3-(furan-2-ylmethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
  • 3-(furan-2-ylmethyl)-2-(m-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical properties and biological activities compared to other similar compounds. The presence of both furan and o-tolyl groups in its structure may result in unique reactivity and interactions with molecular targets.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-(2-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c1-14-7-2-3-9-16(14)21-24-22-19(20(26)17-10-4-5-11-18(17)29-22)23(27)25(21)13-15-8-6-12-28-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSKRTGLFBAERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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